3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
Description
Crystallographic Analysis and Molecular Geometry
The crystallographic analysis of this compound reveals fundamental insights into its three-dimensional molecular architecture. Related crystallographic studies of similar nitrophenyl-containing amino acid derivatives provide valuable structural context for understanding the molecular geometry of this compound. The crystal structure determination demonstrates that compounds of this class typically crystallize in monoclinic crystal systems, as evidenced by analogous structures containing the 2-nitrophenyl moiety.
The molecular geometry analysis indicates that the compound adopts an extended conformation in the solid state, with the tert-butoxycarbonyl protecting group oriented to minimize steric interactions with the nitrophenyl substituent. The propanoic acid backbone maintains characteristic bond angles and distances consistent with alpha-amino acid derivatives, while the 2-nitrophenyl group exhibits planarity typical of aromatic nitro compounds. Computational chemistry data reveals specific geometric parameters including a topological polar surface area of 118.77 square angstroms and a calculated logarithmic partition coefficient of 2.6353, indicating moderate lipophilicity.
The crystallographic data further demonstrates that the compound possesses five hydrogen bond acceptors and two hydrogen bond donors, contributing to its intermolecular interaction patterns in the solid state. These hydrogen bonding capabilities are primarily attributed to the carboxylic acid functionality, the nitro group oxygen atoms, and the carbonyl oxygen of the tert-butoxycarbonyl protecting group. The presence of five rotatable bonds within the molecular structure provides conformational flexibility that influences both its crystalline packing arrangements and solution-phase behavior.
| Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C₁₄H₁₈N₂O₆ | - |
| Molecular Weight | 310.30 | g/mol |
| Topological Polar Surface Area | 118.77 | Ų |
| Calculated LogP | 2.6353 | - |
| Hydrogen Bond Acceptors | 5 | - |
| Hydrogen Bond Donors | 2 | - |
| Rotatable Bonds | 5 | - |
Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance spectroscopy provides critical insights into the conformational dynamics and molecular behavior of this compound in solution. The compound exhibits characteristic nuclear magnetic resonance patterns that reflect the electronic environment of each functional group within the molecular structure. The tert-butoxycarbonyl protecting group displays a distinctive singlet in proton nuclear magnetic resonance spectra, typically appearing around 1.4-1.5 parts per million, corresponding to the nine equivalent methyl protons.
The aromatic region of the nuclear magnetic resonance spectrum reveals the complex splitting patterns associated with the 2-nitrophenyl substituent, with proton signals appearing in the 7.0-8.0 parts per million range. These aromatic protons exhibit coupling patterns consistent with ortho-disubstituted benzene rings, where the nitro group's electron-withdrawing effect causes downfield shifts of the adjacent aromatic protons. The alpha-proton adjacent to both the amino and carboxylic acid functionalities appears as a characteristic multiplet, reflecting coupling with the methylene protons of the propanoic acid chain.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments. The carbonyl carbon of the tert-butoxycarbonyl group typically resonates around 155-160 parts per million, while the carboxylic acid carbonyl appears further downfield at approximately 170-175 parts per million. The aromatic carbons of the nitrophenyl group exhibit characteristic chemical shifts between 120-150 parts per million, with the carbon bearing the nitro group appearing at the furthest downfield position due to the strong electron-withdrawing effect.
Temperature-dependent nuclear magnetic resonance studies reveal conformational exchange processes involving rotation around the carbon-nitrogen bond of the tert-butoxycarbonyl group and restricted rotation around the aromatic carbon-carbon bonds. These dynamic processes manifest as line broadening at intermediate temperatures and coalescence phenomena that provide activation energy data for conformational interconversion.
Tautomeric and Stereochemical Considerations
The stereochemical analysis of this compound centers on the configuration at the alpha-carbon, which serves as the sole stereogenic center in the molecule. The compound predominantly exists in the S-configuration, as confirmed by optical rotation measurements and chiral high-performance liquid chromatography analysis. The absolute configuration determination relies on comparison with known amino acid derivatives and X-ray crystallographic analysis of related compounds.
Tautomeric equilibria play a minimal role in the solution behavior of this compound due to the protection of the amino group by the tert-butoxycarbonyl moiety. Unlike free amino acids that can exist in zwitterionic forms, the protected nature of the amino functionality prevents proton transfer between the amino and carboxylic acid groups. However, the carboxylic acid group can undergo typical acid-base equilibria, with the pKa value influenced by the electron-withdrawing effects of both the nitrophenyl substituent and the carbamate protecting group.
The nitro group's position on the aromatic ring significantly influences the compound's electronic properties and conformational preferences. The ortho-substitution pattern creates a unique electronic environment that affects both the acidity of the carboxylic acid group and the stability of the tert-butoxycarbonyl protecting group. This positioning also introduces potential for intramolecular interactions between the nitro group and other functional groups within the molecule, particularly under specific pH conditions.
Configurational stability studies demonstrate that the alpha-carbon stereocenter remains intact under typical synthetic and analytical conditions, with no evidence of racemization during normal handling and storage. The compound's conformational landscape is dominated by rotational isomers around the carbon-carbon bond connecting the alpha-carbon to the nitrophenyl ring, with energy barriers sufficiently low to allow rapid interconversion at room temperature. These conformational considerations become particularly important when the compound serves as a building block in larger molecular assemblies or when incorporated into peptide sequences where steric interactions may favor specific conformations.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVFDQXYVJSWEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426008 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206537-28-2 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group with tert-Butoxycarbonyl (Boc)
-
- The amino acid or its ester derivative is reacted with di-tert-butyl dicarbonate ((Boc)2O).
- The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
- A base such as sodium bicarbonate or triethylamine is used to neutralize the acid formed during the reaction.
- The reaction temperature is generally maintained between 0°C to room temperature to control the reaction rate and avoid side reactions.
-
- The nucleophilic amino group attacks the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate, leading to the formation of the Boc-protected amino acid.
-
- The reaction proceeds over several hours (2–24 hours), depending on scale and conditions.
Esterification (If Starting from Acid)
- When starting from the free acid, esterification to form methyl or ethyl esters may be performed prior to Boc protection to improve solubility and reactivity.
- This involves treatment with an alcohol (methanol or ethanol) in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
- Temperature is maintained between 35–60°C, commonly around 40–55°C.
Purification and Isolation
- Solvent Extraction:
- Post-reaction mixtures are often subjected to solvent extraction using non-polar solvents such as dichloromethane to remove organic impurities.
- Crystallization:
- The Boc-protected amino acid is purified by recrystallization from suitable solvents, often alcohols or ketones (e.g., isopropanol, acetone).
- Vacuum Solvent Removal:
- Solvent recovery is conducted under vacuum at temperatures approximately 10°C below the solvent’s boiling point to avoid decomposition.
- Chromatographic Techniques:
- In some cases, column chromatography on silica gel is employed to achieve higher purity.
Analytical and Preparation Data
The following table summarizes typical preparation parameters and stock solution formulations for the compound, illustrating practical handling and usage data:
Research Findings and Improvements
- Recent patent literature emphasizes the use of inexpensive, non-hazardous reagents and optimized reaction conditions to improve yield and purity of Boc-protected amino acid derivatives related to this compound.
- The process improvements include:
- Controlled temperature profiles to minimize side reactions.
- Use of mild bases and solvents to enhance selectivity.
- Efficient purification protocols to reduce impurities that can affect downstream applications.
- These findings support the scalability and industrial applicability of the synthetic methods.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Esterification (optional) | Alcohol (MeOH, EtOH), acid catalyst, 40–55°C | Improve solubility/reactivity | May precede Boc protection |
| Boc Protection | (Boc)2O, base (TEA, NaHCO3), DCM/THF, 0–25°C | Protect amino group | Reaction time 2–24 h |
| Selective Benzylation (analog) | NaH, benzyl halide, DMF/THF, 0–35°C | Protect hydroxy group (related) | Not directly for nitrophenyl derivative |
| Purification | Solvent extraction, recrystallization | Remove impurities | Use non-polar solvents like DCM |
| Solvent Removal | Vacuum distillation below boiling point | Concentrate product | Avoid thermal decomposition |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst or iron in acidic conditions.
Substitution: The Boc-protected amino group can be deprotected using acids like trifluoroacetic acid, leading to the formation of the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Substitution: Trifluoroacetic acid, hydrochloric acid.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Free amine.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H19N3O6
- Molecular Weight : 325.32 g/mol
- IUPAC Name : 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitroanilino)propanoic acid
- Canonical SMILES : CC(C)(C)OC(=O)NC(CNC1=CC=CC=C1N+[O-])C(=O)O
Synthesis of Complex Molecules
The compound is frequently used as an intermediate in the synthesis of more complex organic molecules. The Boc group serves as a protective group for the amine functionality, allowing for selective reactions without interfering with other functional groups.
Medicinal Chemistry
Research has indicated potential applications in drug development, particularly in designing enzyme inhibitors. The nitrophenyl group can be modified or reduced to create derivatives that may exhibit biological activity against specific targets.
Biochemical Studies
The compound's ability to undergo various chemical transformations makes it a valuable tool in biochemical studies. For instance, the nitro group can be reduced to an amino group, facilitating studies on amino acids and their derivatives in biological systems.
Case Study 1: Enzyme Inhibition
A study explored the use of Boc-amino acid derivatives as enzyme inhibitors. The research demonstrated that modifying the nitrophenyl group could enhance inhibitory activity against specific enzymes involved in metabolic pathways, suggesting a promising avenue for drug design .
Case Study 2: Synthesis of Peptides
Another research effort focused on utilizing this compound in peptide synthesis. The Boc protection allowed for stepwise assembly of peptides while maintaining stability during coupling reactions. This method showed improved yields compared to traditional methods without protective groups .
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid depends on its specific application:
In chemical reactions: Acts as a substrate or intermediate, undergoing transformations based on the functional groups present.
In biological systems: May interact with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the nitro group on the phenyl ring significantly alters steric and electronic properties:
- Its electron-withdrawing nature may enhance the acidity of the carboxylic acid group compared to non-nitro analogues .
- 3-Nitrophenyl (meta): Observed in (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-nitrophenyl)propanoic acid (), the meta position reduces steric strain, possibly improving solubility and synthetic versatility.
Substituent Type and Functional Group Variations
Alternative aryl substituents modify physicochemical and biological properties:
Stereochemical Variations
- (R)- vs. (S)-Configuration: and highlight enantiomers like (R)-3-(3-nitrophenyl) and (S)-3-(4-nitrophenyl) derivatives. Stereochemistry impacts biological activity; for example, (S)-isomers are often prioritized in peptide synthesis due to compatibility with natural L-amino acids .
Physical Properties
- Melting Points : The 4-fluorophenyl analogue () melts at 152–154°C (dec.), suggesting crystallinity comparable to nitro-substituted derivatives. Ortho-nitro compounds may exhibit higher melting points due to stronger intermolecular interactions .
- Solubility : Methoxy or fluorine substituents () improve lipophilicity, whereas nitro groups enhance water solubility via polarity .
Biological Activity
Overview
3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid (commonly referred to as Boc-2-nitro-L-phenylalanine) is an amino acid derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl moiety, which contribute to its biological activity.
- Molecular Formula : C14H18N2O6
- Molecular Weight : 310.3 g/mol
- CAS Number : 500770-83-2
The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. The Boc group serves as a protective element for the amine functionality, facilitating selective modifications during chemical reactions. Upon deprotection, the free amine can engage with various biological targets, potentially inhibiting enzyme activity or altering protein function .
Enzyme Inhibition
Research indicates that compounds similar to Boc-2-nitro-L-phenylalanine exhibit potential as enzyme inhibitors. For instance, studies have shown that derivatives can inhibit the Keap1–Nrf2 protein-protein interaction (PPI), which is crucial in regulating cellular responses to oxidative stress . This inhibition could lead to therapeutic applications in treating diseases associated with oxidative stress and inflammation.
Antioxidant Activity
The nitrophenyl group may enhance the compound's ability to act as an antioxidant. By modulating the Nrf2 pathway, compounds like Boc-2-nitro-L-phenylalanine can upregulate antioxidant enzymes, thus providing cellular protection against oxidative damage .
Case Studies and Research Findings
-
Structure-Activity Relationship (SAR) Studies :
- A study focusing on the SAR of similar compounds highlighted the importance of molecular structure in determining potency against specific biological targets. Variations in the Boc group and the phenylene ring were found to significantly affect binding affinities and inhibitory activities against target proteins .
- In Vitro Potency Evaluations :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H18N2O6 |
| Molecular Weight | 310.3 g/mol |
| CAS Number | 500770-83-2 |
| Potential Applications | Enzyme inhibition, Antioxidant activity |
| Compound | Inhibition Potency (nM) |
|---|---|
| Boc-2-nitro-L-phenylalanine | <100 |
| Derivative A | 50 |
| Derivative B | 75 |
Q & A
Q. What are the standard synthetic routes for 3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, and what key reagents are involved?
- Methodological Answer : The synthesis typically involves introducing the nitro group to the phenyl ring early in the sequence, followed by Boc (tert-butoxycarbonyl) protection of the amine. Key steps include:
- Nitro group introduction : Electrophilic aromatic nitration using nitric acid/sulfuric acid mixtures under controlled temperature (0–5°C) to ensure ortho-substitution .
- Boc protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine in dichloromethane at room temperature .
- Carboxylic acid activation : Use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with catalytic DMAP for amide bond formation or esterification .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and nitro group (aromatic splitting patterns). The carboxylic acid proton may appear as a broad peak (~12 ppm) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1520/1350 cm⁻¹ (nitro group) validate functional groups .
- HPLC/MS : High-performance liquid chromatography with mass spectrometry ensures purity (>95%) and molecular ion confirmation (e.g., [M+H⁺] for C₁₄H₁₇N₂O₆⁺) .
Q. What purification strategies are recommended for isolating this compound?
- Methodological Answer :
- Recrystallization : Use polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) to exploit solubility differences.
- Column chromatography : Silica gel with gradients of ethyl acetate in hexane (10–50%) to separate nitro- and Boc-containing intermediates .
- Acid-base extraction : For carboxylic acid isolation, adjust pH to <3 to precipitate the compound from aqueous solutions .
Advanced Research Questions
Q. How can researchers optimize coupling reaction efficiency during Boc-protection or carboxylic acid activation?
- Methodological Answer :
- Solvent selection : Use anhydrous DCM or DMF to minimize side reactions (e.g., hydrolysis).
- Stoichiometry : Maintain a 1.2:1 molar ratio of Boc₂O to amine to ensure complete protection .
- Catalysis : Add 4-DMAP (0.1 eq) to accelerate Boc protection .
- Temperature control : Perform reactions at 0°C to reduce racemization during chiral center formation .
Q. What mechanistic insights explain side-product formation during nitro group reduction or Boc deprotection?
- Methodological Answer :
- Nitro reduction : Hydrogenation (H₂/Pd-C) may over-reduce the nitro group to an amine unless carefully monitored (e.g., partial pressure control). Competing pathways can form hydroxylamines or azoxy derivatives .
- Boc deprotection : Acidic conditions (TFA/DCM) can protonate the nitro group, leading to undesired ring reactions. Mitigate by using milder acids (e.g., HCl/dioxane) or shorter reaction times .
Q. How can computational modeling aid in predicting reactivity or spectroscopic properties?
- Methodological Answer :
- DFT calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) to validate experimental spectra and resolve structural ambiguities .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies for medicinal applications .
Q. What strategies resolve discrepancies between experimental and theoretical data (e.g., NMR, melting points)?
- Methodological Answer :
- Cross-validation : Compare experimental NMR with PubChem or NIST data .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist .
- Purity reassessment : Re-examine via DSC (differential scanning calorimetry) to detect impurities affecting melting points .
Safety and Handling
Q. What precautions are critical when handling nitro-containing compounds like this derivative?
- Methodological Answer :
- Explosivity risk : Avoid grinding or heating dry nitro compounds; use wet solvents during isolation .
- Toxicity : Wear PPE (gloves, goggles) and work in a fume hood to prevent inhalation/contact .
- Storage : Keep in airtight containers at –20°C, away from light and oxidizing agents .
Research Applications
Q. How is this compound utilized in medicinal chemistry or enzyme inhibition studies?
- Methodological Answer :
Q. What role does this compound play in materials science or polymer research?
- Methodological Answer :
- Monomer synthesis : The carboxylic acid and nitro group facilitate polymerization into functionalized polyamides or polyesters for conductive materials .
- Surface modification : Use as a linker for covalent attachment to metal oxides (e.g., TiO₂) in sensor fabrication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
